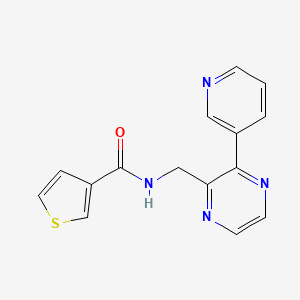

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Description

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyridine-pyrazine core linked to a thiophene-carboxamide moiety.

Properties

IUPAC Name |

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(12-3-7-21-10-12)19-9-13-14(18-6-5-17-13)11-2-1-4-16-8-11/h1-8,10H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLAGEQGBOETFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazine Ring: Starting with pyrazin-2-amine, the pyrazine ring is formed through cyclization reactions.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then attached to the pyrazine-pyridine intermediate through a condensation reaction.

Final Assembly: The final compound is assembled by reacting the intermediate with thiophene-3-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, palladium catalysts for cross-coupling reactions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its heterocyclic structure.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function and leading to biological effects.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid pyridine-pyrazine-thiophene architecture. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Key Observations :

Bioactivity :

- Imidazopyridazine derivatives (e.g., compound 56) exhibit potent antimalarial activity, while pyrazolopyrimidine-thiophene hybrids () target kinases. The thiophene-carboxamide group in the query compound may enhance solubility compared to trifluoromethyl or bromo-substituted analogs .

- Unlike compound 7g, which serves as a synthetic intermediate, the query compound’s amide linkage could improve metabolic stability .

Synthetic Strategies: The query compound’s synthesis likely involves coupling a pyridine-pyrazine methylamine with thiophene-3-carboxylic acid, analogous to the amide bond formation in (e.g., piperidine-carbothioamides).

Physicochemical Properties: Thiophene-carboxamides generally exhibit higher logP values than furan analogs (e.g., compounds 97c-e in ), implying greater lipophilicity and membrane permeability . The pyridine-pyrazine core may confer basicity, influencing protonation states under physiological conditions compared to neutral chromenones () .

Research Findings and Implications

Structural Optimization: Substitution at the pyrazine C-3 position (pyridin-3-yl group) may enhance target binding compared to simpler pyrazines (e.g., compound 7g) . Thiophene-3-carboxamide’s planar structure could favor stacking interactions with aromatic residues in enzyme active sites, similar to chromenone-based inhibitors .

Unresolved Questions: No direct data exists on the compound’s solubility or bioavailability. Comparative studies with ’s carbothioamides (e.g., compound 52) are needed to assess the impact of sulfur vs. oxygen in the amide group . Antimalarial or kinase-inhibitory activity remains speculative; testing against Plasmodium falciparum or kinase panels (e.g., JAK2) is recommended .

Biological Activity

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core linked to a pyrazine and pyridine moiety. Its structural complexity suggests potential interactions with various biological targets. Understanding its chemical properties is essential for predicting its biological activity.

Biological Activity Overview

- Antimicrobial Activity :

-

Anticancer Potential :

- Recent studies indicate that compounds containing heterocycles, such as thiophenes and pyrazines, exhibit anticancer properties. For example, certain pyrazole derivatives have shown cytotoxic effects against cancer cell lines like MCF7 and A549 with IC50 values ranging from 0.95 nM to 49.85 μM . While specific data on this compound is limited, its structural analogs suggest a promising anticancer profile.

-

Mechanisms of Action :

- The biological activity of this compound may involve multiple mechanisms:

Case Studies

-

In Vitro Studies :

- In vitro evaluations of related compounds have demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The implications for this compound suggest it may exhibit similar efficacy.

- Cytotoxicity Assays :

Comparative Analysis

| Compound Name | Activity Type | MIC/IC50 Values | Target Pathogen/Cell Line |

|---|---|---|---|

| Pyrazole Derivative 7b | Antimicrobial | 0.22 μg/mL | Staphylococcus aureus |

| Pyrazole Derivative (various) | Anticancer | 0.95 nM - 49.85 μM | MCF7, A549 |

| N-(pyridin-2-yl)amide | Enzyme Inhibition | Varies | Various |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

-

Heterocycle Formation : Pyridine and pyrazine rings are constructed via methods like the Hantzsch pyridine synthesis or cyclocondensation reactions .

-

Cross-Coupling : Suzuki-Miyaura coupling is employed to introduce thiophene or pyridine subunits, requiring palladium catalysts and controlled temperatures (60–100°C) in anhydrous solvents (e.g., THF or DMF) .

-

Amide Bond Formation : Carboxamide linkages are formed using coupling agents like EDC/HOBt under inert atmospheres .

-

Optimization : Reaction yields (30–70%) depend on solvent polarity, temperature gradients, and catalyst loading. For example, THF improves solubility of intermediates, while DMF accelerates coupling rates .

Table 1 : Representative Reaction Conditions

Step Solvent Catalyst Temperature (°C) Yield (%) Reference Pyridine Formation Ethanol NH₄OAc 80 45 Suzuki Coupling THF Pd(PPh₃)₄ 90 62 Amidation DCM EDC/HOBt RT 55

Q. How is the molecular structure of this compound characterized, and what electronic properties are critical for its reactivity?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine vs. pyrazine protons) and confirms amide bond formation .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves bond angles and conformations; the thiophene ring’s planarity enhances π-π stacking with biological targets .

- Electronic Properties : The pyridine (electron-withdrawing) and thiophene (electron-rich) moieties create a polarized system, influencing charge transfer in biological interactions or material applications .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved, and what validation strategies are recommended?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variability) arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Compound Purity : HPLC purity thresholds (>95%) are critical; impurities like unreacted intermediates may skew results .

- Validation : Replicate studies using orthogonal assays (e.g., MTT and colony formation for cytotoxicity) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies are effective in enhancing the compound’s metabolic stability without compromising potency?

- Methodological Answer : Structural modifications guided by SAR:

-

Pyridine Methylation : Adding methyl groups to the pyridine ring reduces CYP450-mediated oxidation, improving half-life in hepatic microsomal assays .

-

Thiophene Substituents : Fluorination at the thiophene 4-position enhances metabolic resistance while maintaining π-stacking interactions .

-

Prodrug Approaches : Esterification of the carboxamide group increases bioavailability, with in vivo hydrolysis regenerating the active form .

Table 2 : Metabolic Stability Modifications

Modification Half-Life (h) Potency (IC₅₀, μM) Reference Parent Compound 1.2 8.5 Pyridine Methylation 3.8 7.9 Thiophene Fluorination 2.5 6.2

Q. What computational methods predict binding modes of this compound with kinase targets?

- Methodological Answer :

- Docking Studies : Autodock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). Pyridine N-atoms form hydrogen bonds with Lys721, while thiophene engages in hydrophobic contacts with Val702 .

- MD Simulations : GROMACS simulations (100 ns) assess complex stability; RMSD <2 Å indicates robust binding .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, correlating with experimental IC₅₀ values .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in aqueous vs. DMSO systems?

- Methodological Answer :

- Solvent Polarity : Aqueous solubility (<0.1 mg/mL) is limited by the compound’s hydrophobicity (clogP ~3.2), while DMSO solubilizes via dipole-dipole interactions .

- Aggregation : Dynamic Light Scattering (DLS) detects nanoaggregates in PBS, reducing apparent solubility. Sonication (30 min, 40 kHz) disrupts aggregates, improving reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.